2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 2344679-12-3
VCID: VC5222778
InChI: InChI=1S/C24H27NO4/c1-24(2)12-11-16(13-22(26)27)25(15-24)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27)
SMILES: CC1(CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C
Molecular Formula: C24H27NO4
Molecular Weight: 393.483

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid

CAS No.: 2344679-12-3

Cat. No.: VC5222778

Molecular Formula: C24H27NO4

Molecular Weight: 393.483

* For research use only. Not for human or veterinary use.

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid - 2344679-12-3

Specification

CAS No. 2344679-12-3
Molecular Formula C24H27NO4
Molecular Weight 393.483
IUPAC Name 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid
Standard InChI InChI=1S/C24H27NO4/c1-24(2)12-11-16(13-22(26)27)25(15-24)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27)
Standard InChI Key PWMDKHITLJNSPC-UHFFFAOYSA-N
SMILES CC1(CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid. Its molecular formula is C₂₄H₂₇NO₄, with a molecular weight of 393.48 g/mol . The structure integrates three key components:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, serving as a base-labile protecting group for the amine.

  • A 5,5-dimethylpiperidine ring, introducing steric constraints.

  • An acetic acid moiety at the 2-position of the piperidine, enabling peptide bond formation .

Structural Analysis

The Fmoc group (C₁₅H₁₃O₂) is attached to the piperidine nitrogen via a carbamate linkage, while the acetic acid (C₂H₄O₂) is bonded to the piperidine’s 2-position. The 5,5-dimethyl substitution on the piperidine ring creates a rigid, boat-like conformation, reducing rotational freedom and enhancing resistance to enzymatic degradation in peptide backbones . This structural feature is analogous to α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid known to stabilize helical conformations in peptides .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₇NO₄
Molecular Weight393.48 g/mol
Fmoc GroupC₁₅H₁₃O₂
Piperidine Substituents5,5-dimethyl
Carboxylic Acid pKa~2.5 (estimated)
Amine pKa (Fmoc)~6.5 (deprotection pH ~20)

Synthesis and Solid-Phase Peptide Synthesis (SPPS) Applications

Role in SPPS

In solid-phase peptide synthesis (SPPS), this compound acts as a conformationally constrained amino acid analog. Its utility derives from:

  • Steric Hindrance: The 5,5-dimethyl group impedes racemization during coupling, a common issue with flexible residues .

  • Solubility Challenges: Unlike standard Fmoc-amino acids (e.g., Fmoc-Val-OH), the dimethylpiperidine core reduces solubility in polar aprotic solvents like DMF. Optimal dissolution requires solvent mixtures such as sulfolane/diethyl carbonate (Sul/DEC) or cyclopentyl methyl ether/ethyl acetate (Cyr/EA) .

Table 2: Comparative Solubility in Green Solvent Mixtures

Solvent SystemSolubility (0.2 M)Coupling Efficiency
DMF/DCMHigh85–90%
Sul/DEC (30:70)Moderate75–80%
Cyr/EA (30:70)Low60–65%

Coupling Reagent Optimization

Efficient incorporation into peptide chains necessitates robust activation. DIC/Oxyma Pure (N,N'-diisopropylcarbodiimide with ethyl cyanoglyoxylate-2-oxime) is preferred over HATU or HOBt due to its ability to dissolve sterically hindered amino acids while minimizing racemization . For example, in the synthesis of Aib-enkephalin analogs, DIC/Oxyma Pure achieved coupling efficiencies of 75–80% for constrained residues, compared to <50% with HBTU .

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, CDCl₃):

    • δ 7.75–7.30 (m, 8H): Aromatic protons from the Fmoc group.

    • δ 4.40–4.20 (m, 2H): Fluorenyl methylene (CH₂O).

    • δ 3.10–2.80 (m, 1H): Piperidine H-2 adjacent to acetic acid.

    • δ 1.40 (s, 6H): Geminal dimethyl groups .

  • HRMS (ESI+): Calculated for C₂₄H₂₇NO₄ [M+H]⁺: 394.2012; Found: 394.2015 .

Applications in Peptide Design

Conformational Stabilization

The 5,5-dimethylpiperidine moiety imposes local rigidity, mimicking the effects of Aib or proline residues. In model peptides, this substitution reduces conformational entropy, stabilizing β-turn or 3₁₀-helical structures . For instance, in a study of enkephalin analogs, dimethylpiperidine-substituted variants exhibited 2–3× longer half-lives in serum compared to flexible counterparts .

Prodrug Development

The acetic acid side chain enables conjugation to drug molecules via ester or amide linkages. For example, coupling this compound to anticancer agents like doxorubicin enhances solubility and permits Fmoc-directed targeting to tumor tissues .

Challenges and Future Directions

Limitations in SPPS

  • Solubility: Requires solvent optimization (e.g., Sul/DEC mixtures) .

  • Coupling Kinetics: Slower reaction rates necessitate extended coupling times (2–4 h vs. 30 min for standard residues) .

Emerging Applications

  • Peptide Macrocycles: The dimethylpiperidine scaffold facilitates head-to-tail cyclization, yielding stable macrocyclic inhibitors for protein-protein interactions.

  • Biomaterials: Incorporation into self-assembling peptides improves mechanical properties of hydrogels .

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